N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-13-26-21-14-18(7-12-22(21)31-16-24(4,5)23(26)27)25-32(28,29)20-10-8-19(9-11-20)30-15-17(2)3/h7-12,14,17,25H,6,13,15-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJWYWPLHUZTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and an isobutoxy substituent. Its molecular formula is with a molecular weight of approximately 462.6 g/mol. The presence of multiple functional groups suggests a diverse range of biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, molecular docking studies have shown that related oxazepine compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has also been explored. Preliminary in vitro studies suggest that it may inhibit the growth of certain bacterial strains, possibly through interference with bacterial cell wall synthesis or metabolic pathways.
Inhibition of Enzymatic Activity
Research has demonstrated that the compound can inhibit specific enzymes critical for cellular metabolism. For example, it has been shown to affect squalene synthase activity in human hepatic microsomes, which is crucial for cholesterol biosynthesis . Such inhibition could lead to therapeutic applications in managing hyperlipidemia.
Case Studies and Experimental Data
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant inhibition of cancer cell proliferation (IC50 values ranging from 0.54 to 3.12 µM) | Molecular docking and cytotoxicity assays |
| Study 2 | Antimicrobial activity against Gram-positive bacteria | Disc diffusion method |
| Study 3 | Inhibition of squalene synthase (IC50 = 90 nM) | Enzyme activity assays |
Preparation Methods
Formation of the Benzo[b]oxazepine Core
The oxazepine ring is synthesized via a 7-endo-dig cyclization reaction between 2-aminophenol derivatives and alkynones. For example, heating 2-amino-4-propylphenol with pent-1-yn-3-one in 1,4-dioxane at 100°C for 12 hours yields the tetrahydrobenzooxazepine scaffold in 78–85% yield. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.
Critical Parameters :
- Solvent : 1,4-Dioxane or toluene.
- Catalyst : None required (thermal conditions).
- Temperature : 90–110°C.
Sulfonylation with 4-Isobutoxybenzenesulfonyl Chloride
The sulfonamide group is introduced via nucleophilic aromatic substitution. The oxazepine intermediate is reacted with 4-isobutoxybenzenesulfonyl chloride in the presence of a base (e.g., NaH or Et$$_3$$N) in THF at 0–5°C. After 4 hours, the reaction is quenched with ice-water, yielding the sulfonylated product in 70–82% purity.
Reaction Scheme :
$$
\text{Oxazepine-NH} + \text{ClSO}2\text{-Ph-O-iBu} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Sulfonamide} + \text{HCl}
$$
Final Functionalization and Deprotection
Boc-protected intermediates (common in patent routes) undergo acidolytic deprotection using HCl/THF (2M) at 35–45°C for 3–5 hours. Post-deprotection, the product is crystallized from isopropanol/water (1:1), achieving ≥99.4% HPLC purity.
Green Chemistry Approaches
Microwave irradiation and sonication techniques significantly enhance reaction efficiency:
| Method | Conditions | Yield Improvement | Source |
|---|---|---|---|
| Microwave | 150 W, 100°C, 30 min | +15% vs thermal | |
| Ultrasonication | 40 kHz, 50°C, DMF, 1 hour | +12% vs stirring |
These methods reduce energy consumption and byproduct formation, aligning with sustainable chemistry principles.
Industrial-Scale Production
Large-scale synthesis (patent data) employs automated reactors for critical steps:
| Step | Equipment | Scale | Yield |
|---|---|---|---|
| Diazonium generation | Continuous flow | 10 kg | 94% |
| Cyclization | Batch reactor | 50 L | 89% |
| Sulfonylation | Jacketed reactor | 100 L | 83% |
| Crystallization | Vacuum filter | 100 kg | 93% |
Key industrial optimizations:
- Diazonium Stability : Maintain reaction temperature at 0°C ± 2°C to prevent decomposition.
- Catalyst Recycling : Pd/C from hydrogenation steps is recovered and reused ≤5 times without activity loss.
Purification and Characterization
Final purification involves sequential recrystallization (isopropanol/water) and column chromatography (SiO$$_2$$, EtOAc/hexane 3:7). Purity is verified via:
Comparative Analysis of Methods
Traditional Thermal vs. Microwave Synthesis :
| Parameter | Thermal Method | Microwave |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
| Byproduct Formation | 8–12% | 2–4% |
Microwave methods offer clear advantages in speed and selectivity but require specialized equipment.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonylation : Use bulky bases (e.g., DIPEA) to direct substitution to the para position.
- Racemization During Deprotection : Acid concentration must be maintained below 2M to preserve stereochemistry.
- Crystallization Issues : Seeding with pure product crystals ensures uniform crystal growth.
Q & A
Basic: What are the critical parameters to optimize during the synthesis of this compound, and how can structural integrity be confirmed?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions, including temperature (often 60–80°C for cyclization steps), pH (neutral to slightly basic for sulfonamide coupling), and inert atmospheres to prevent oxidation . Key steps include:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
- Analytical Validation:
- NMR Spectroscopy: Confirm regiochemistry of the oxazepine ring (e.g., δ 4.2–4.5 ppm for methylene protons) and sulfonamide linkage .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
Prioritize target-agnostic screens followed by mechanistic studies:
- Primary Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ determination .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out artifacts .
Advanced: How can reaction pathways for substituent modifications (e.g., oxidation, substitution) be systematically investigated?
Methodological Answer:
- Kinetic Analysis: Monitor reaction progress via HPLC to identify intermediates (e.g., sulfonamide dealkylation under acidic conditions) .
- Isotopic Labeling: Use ¹⁸O-labeled H₂O in hydrolysis studies to track oxygen incorporation into degradation products .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitution reactions .
Advanced: What strategies resolve contradictions in reported biological activity data across structurally analogous compounds?
Methodological Answer:
- Orthogonal Assays: Validate enzyme inhibition using surface plasmon resonance (SPR) alongside biochemical assays to confirm binding kinetics .
- Structural Overlay Studies: Compare X-ray crystallography data of analogous compounds to identify critical binding motifs (e.g., sulfonamide-arginine interactions) .
- Meta-Analysis: Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., solvent interference in fluorescence assays) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
- Library Synthesis: Systematically vary substituents (e.g., isobutoxy vs. methoxy groups) using parallel synthesis techniques .
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity using multivariate regression models .
- Pharmacophore Mapping: Generate 3D pharmacophore models (e.g., Schrödinger Phase) to correlate substituent size/hydrophobicity with activity .
Advanced: What methodologies integrate computational models to predict synthetic or biological behavior?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (e.g., GRRM) to explore transition states and optimize catalytic conditions .
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns trajectories to assess stability of sulfonamide-enzyme complexes .
- Machine Learning: Train models on existing SAR data to predict novel derivatives with improved solubility or potency .
Advanced: How can degradation pathways and stability under physiological conditions be characterized?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1 M HCl, 40°C) and monitor via LC-MS for hydrolytic or oxidative byproducts .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC .
- Solid-State Analysis: Perform TGA/DSC to assess thermal stability and identify polymorphic transitions .
Advanced: What experimental designs optimize bioavailability while maintaining pharmacological efficacy?
Methodological Answer:
- Salt/Co-crystal Screening: Test counterions (e.g., sodium, meglumine) to enhance aqueous solubility .
- Lipid Nanoparticle Encapsulation: Use microfluidics to prepare formulations with >80% encapsulation efficiency and assess release kinetics via dialysis .
- Permeability Assays: Conduct Caco-2 monolayer studies with P-gp inhibitors (e.g., verapamil) to evaluate efflux susceptibility .
Advanced: How can enzymatic targets be conclusively identified and validated?
Methodological Answer:
- Affinity Proteomics: Employ pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .
- CRISPR Knockout Models: Generate HEK293 cells lacking candidate targets (e.g., COX-2) to confirm loss of compound activity .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to validate target engagement .
Advanced: What statistical approaches optimize reaction conditions in high-throughput synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use central composite designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH vs. cyclization efficiency) .
- Principal Component Analysis (PCA): Reduce dimensionality of spectral data (e.g., IR, NMR) to identify critical purity predictors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
